molecular formula C22H20Cl4N6S2 B11040785 4,6-Bis[(3,4-dichlorophenyl)amino]-1,3,5-triazin-2-yl 4-methylpiperidine-1-carbodithioate

4,6-Bis[(3,4-dichlorophenyl)amino]-1,3,5-triazin-2-yl 4-methylpiperidine-1-carbodithioate

Cat. No.: B11040785
M. Wt: 574.4 g/mol
InChI Key: BDSDFPVEFFYHIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-BIS(3,4-DICHLOROANILINO)-1,3,5-TRIAZIN-2-YL 4-METHYLTETRAHYDRO-1(2H)-PYRIDINECARBODITHIOATE is a complex organic compound characterized by its triazine and pyridinecarbodithioate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-BIS(3,4-DICHLOROANILINO)-1,3,5-TRIAZIN-2-YL 4-METHYLTETRAHYDRO-1(2H)-PYRIDINECARBODITHIOATE typically involves multiple steps, starting with the preparation of the triazine core. The triazine core is synthesized through a nucleophilic substitution reaction involving cyanuric chloride and 3,4-dichloroaniline. The resulting intermediate is then reacted with 4-methyltetrahydro-1(2H)-pyridinecarbodithioate under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

4,6-BIS(3,4-DICHLOROANILINO)-1,3,5-TRIAZIN-2-YL 4-METHYLTETRAHYDRO-1(2H)-PYRIDINECARBODITHIOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the triazine or pyridinecarbodithioate moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols.

Scientific Research Applications

4,6-BIS(3,4-DICHLOROANILINO)-1,3,5-TRIAZIN-2-YL 4-METHYLTETRAHYDRO-1(2H)-PYRIDINECARBODITHIOATE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.

    Medicine: It may have therapeutic applications due to its potential pharmacological properties.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4,6-BIS(3,4-DICHLOROANILINO)-1,3,5-TRIAZIN-2-YL 4-METHYLTETRAHYDRO-1(2H)-PYRIDINECARBODITHIOATE involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazine derivatives and pyridinecarbodithioate analogs. These compounds share structural similarities but may differ in their functional groups or substituents.

Uniqueness

4,6-BIS(3,4-DICHLOROANILINO)-1,3,5-TRIAZIN-2-YL 4-METHYLTETRAHYDRO-1(2H)-PYRIDINECARBODITHIOATE is unique due to its specific combination of triazine and pyridinecarbodithioate moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in scientific research and industry.

Properties

Molecular Formula

C22H20Cl4N6S2

Molecular Weight

574.4 g/mol

IUPAC Name

[4,6-bis(3,4-dichloroanilino)-1,3,5-triazin-2-yl] 4-methylpiperidine-1-carbodithioate

InChI

InChI=1S/C22H20Cl4N6S2/c1-12-6-8-32(9-7-12)22(33)34-21-30-19(27-13-2-4-15(23)17(25)10-13)29-20(31-21)28-14-3-5-16(24)18(26)11-14/h2-5,10-12H,6-9H2,1H3,(H2,27,28,29,30,31)

InChI Key

BDSDFPVEFFYHIJ-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C(=S)SC2=NC(=NC(=N2)NC3=CC(=C(C=C3)Cl)Cl)NC4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.